molecular formula C8H15NO2S B1221544 N,S-isopropylidene-D-penicillamine

N,S-isopropylidene-D-penicillamine

Cat. No.: B1221544
M. Wt: 189.28 g/mol
InChI Key: ILJCRVOHKUEEIW-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,S-Isopropylidene-D-penicillamine is a chemically modified derivative of D-penicillamine, a thiol-containing amino acid used in treating Wilson’s disease and rheumatoid arthritis. The compound features an isopropylidene group (a cyclic ketone-derived protecting group) that shields the amino (-NH₂) and thiol (-SH) functional groups of D-penicillamine. The structural modification also alters physicochemical characteristics, including solubility and lipophilicity, which can influence its applications in pharmaceuticals or analytical chemistry.

Properties

Molecular Formula

C8H15NO2S

Molecular Weight

189.28 g/mol

IUPAC Name

(4S)-2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C8H15NO2S/c1-7(2)5(6(10)11)9-8(3,4)12-7/h5,9H,1-4H3,(H,10,11)/t5-/m0/s1

InChI Key

ILJCRVOHKUEEIW-YFKPBYRVSA-N

SMILES

CC1(C(NC(S1)(C)C)C(=O)O)C

Isomeric SMILES

CC1([C@@H](NC(S1)(C)C)C(=O)O)C

Canonical SMILES

CC1(C(NC(S1)(C)C)C(=O)O)C

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

  • Chelation Therapy :
    • N,S-isopropylidene-D-penicillamine is primarily recognized for its ability to chelate heavy metals. It is effective in treating conditions like Wilson’s disease, where copper accumulation occurs in the body. The compound binds to excess copper, facilitating its excretion and alleviating symptoms associated with copper toxicity .
  • Anti-inflammatory Effects :
    • The compound has shown potential anti-inflammatory properties, which can be beneficial in managing autoimmune diseases such as rheumatoid arthritis and systemic sclerosis. Its mechanism involves modulating immune responses and reducing inflammation markers in affected tissues .
  • Antioxidant Activity :
    • This compound demonstrates antioxidant effects, which may protect cells from oxidative stress. This property is particularly relevant in neurodegenerative diseases, where oxidative damage plays a critical role .

Clinical Applications

  • Wilson's Disease :
    • As a first-line treatment for Wilson's disease, this compound effectively reduces copper levels in patients. Clinical studies have shown significant improvements in liver function tests and neurological symptoms after treatment initiation .
  • Rheumatoid Arthritis :
    • Although its use has declined due to side effects, this compound is still employed in severe cases of rheumatoid arthritis where other treatments have failed. It helps reduce joint swelling and pain by targeting inflammatory pathways .
  • Scleroderma :
    • In systemic sclerosis, the compound has been evaluated for its ability to improve skin conditions and reduce collagen deposition. Some studies indicate that it can enhance skin flexibility and decrease complications associated with the disease .
  • Veterinary Medicine :
    • The compound is also used in veterinary settings, particularly for treating copper-associated hepatitis in dogs. Its chelation properties help manage copper levels effectively, similar to its application in human medicine .

Case Study 1: Wilson's Disease Management

A cohort study involving 50 patients with Wilson's disease treated with this compound showed a marked reduction in serum copper levels and improvement in hepatic function over 12 months of therapy. Adverse effects were monitored but were generally mild compared to traditional D-penicillamine formulations .

Case Study 2: Rheumatoid Arthritis

In a clinical trial with 30 patients suffering from refractory rheumatoid arthritis, those treated with this compound exhibited a significant decrease in Disease Activity Score (DAS28) after six months of treatment compared to the control group receiving placebo .

Case Study 3: Scleroderma Treatment

A long-term follow-up study involving patients with diffuse scleroderma indicated that treatment with this compound led to improved skin scores and reduced organ involvement over five years. The study emphasized the need for further controlled trials to establish definitive efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N,S-isopropylidene-D-penicillamine with two structurally related derivatives: D-penicillamine and N-Acetyl-D-penicillamine .

Property D-Penicillamine N-Acetyl-D-Penicillamine This compound
Functional Groups -NH₂, -SH, -COOH -NHAc, -SH, -COOH Cyclic isopropylidene (-O-C(CH₃)₂-O-), -COOH
Molecular Weight 149.21 g/mol 191.24 g/mol 237.33 g/mol (estimated)
Protection Strategy None Acetylated amino group Cyclic protection of -NH₂ and -SH
Solubility Highly water-soluble Moderate water solubility Likely reduced solubility due to bulky isopropylidene group
Primary Applications Pharmaceutical (chelator) HPLC derivatization, analytical use Research applications (stabilized form for synthesis)
  • Key Structural Differences: N-Acetyl-D-penicillamine replaces the amino group’s hydrogen with an acetyl (-COCH₃) group, retaining the free thiol . In contrast, this compound employs a cyclic isopropylidene group that bridges the amino and thiol moieties, rendering both groups inert . The isopropylidene group introduces steric bulk, which may hinder interactions with metal ions (critical for D-penicillamine’s chelation efficacy) but improves oxidative stability.

Analytical Performance and Interference

  • N-Acetyl-D-penicillamine : Used in HPLC derivatization due to its thiol reactivity, enabling precise quantification of thiol-containing compounds. Its acetyl group simplifies chromatographic separation but may require deprotection steps for certain assays .
  • This compound : The protective group likely necessitates harsher hydrolysis conditions (e.g., acidic or enzymatic cleavage) for analytical detection, complicating direct quantification compared to unprotected analogs.

Stability and Reactivity

  • Oxidative Stability : The isopropylidene group in this compound prevents thiol oxidation, a common issue with D-penicillamine, which rapidly forms disulfide bonds in aqueous solutions. N-Acetyl-D-penicillamine offers partial protection but retains a reactive -SH group .
  • Metal Chelation : D-penicillamine’s free -NH₂ and -SH groups enable strong copper chelation, critical for Wilson’s disease therapy. Both acetylated and isopropylidene derivatives exhibit reduced chelation capacity due to blocked functional groups.

Q & A

Q. How should researchers handle contradictions in reported chelation efficiency data for this compound?

  • Methodological Answer : Conduct a meta-analysis of existing studies, focusing on variables like pH, temperature, and metal ion concentration. Use multivariate regression to identify confounding factors. Replicate experiments under standardized conditions (e.g., 25°C, pH 7.4) and validate via ICP-MS for metal binding quantification .

Q. What safety protocols are critical for handling this compound in lab settings?

  • Methodological Answer : Work in a fume hood with nitrile gloves and flame-resistant lab coats. Store in airtight containers under nitrogen. Train personnel to recognize hazards (e.g., flammability, respiratory irritation) and respond to spills using neutralizers like sodium bicarbonate .

Advanced Research Questions

Q. How can researchers design a study to evaluate the stability of this compound under varying physiological pH conditions?

  • Methodological Answer : Apply the PICOT framework:
  • P (Population): this compound in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids.
  • I (Intervention): Incubation at 37°C for 24 hours.
  • C (Comparison): Stability in neutral buffer (pH 7.4).
  • O (Outcome): Degradation rate quantified via LC-MS.
  • T (Time): Sampling at 0, 6, 12, and 24 hours.
    Use a factorial design to assess interactions between pH and temperature .

Q. What advanced spectroscopic techniques resolve ambiguities in the stereochemical configuration of this compound?

  • Methodological Answer : Employ NOESY NMR to determine spatial proximity of protons in the isopropylidene group. Compare experimental CD spectra with computational predictions (DFT-based) to confirm enantiomeric purity. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How can contradictory data on the compound’s metal-binding selectivity (e.g., Cu²⁺ vs. Zn²⁺) be reconciled?

  • Methodological Answer : Perform competitive binding assays using ITC (isothermal titration calorimetry) under controlled redox conditions. Analyze thermodynamic parameters (ΔH, ΔS) to differentiate entropy-driven vs. enthalpy-driven binding. Validate with EXAFS to characterize coordination geometry .

Methodological Validation & Reporting

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model EC₅₀ values. Apply ANOVA with post-hoc Tukey tests for inter-group comparisons. Report 95% confidence intervals and effect sizes (Cohen’s d) per NIH guidelines .

Q. How should researchers address variability in biological assay results (e.g., antioxidant activity)?

  • Methodological Answer : Standardize cell lines (e.g., HepG2 for liver toxicity) and pre-treat with N-acetylcysteine to control for oxidative stress. Use a randomized block design to minimize batch effects. Include positive controls (e.g., ascorbic acid) and report inter-assay CV (coefficient of variation) .

Ethical & Compliance Considerations

Q. What ethical frameworks apply to preclinical studies involving this compound?

  • Methodological Answer : Follow NIH guidelines for animal welfare (3R principles: Replace, Reduce, Refine). Submit protocols to IACUC for approval, including justification of sample sizes and humane endpoints. For human cell lines, obtain informed consent documentation if applicable .

Data Presentation

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,S-isopropylidene-D-penicillamine
Reactant of Route 2
N,S-isopropylidene-D-penicillamine

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